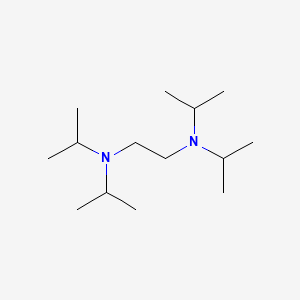

N,N,N',N'-Tetraisopropyl-ethylenediamine

説明

N,N,N',N'-Tetraisopropyl-ethylenediamine (CAS: A845046, synonyms: N1,N1,N2,N2-tetraisopropylethane-1,2-diamine, MUESDKXVLSXRPO-UHFFFAOYSA-N) is a branched diamine featuring four isopropyl groups attached to the ethylenediamine backbone . Its steric bulk and strong electron-donating properties make it valuable in catalysis and coordination chemistry, particularly in reactions requiring hindered amine ligands. Its structure is distinct due to the high degree of substitution, which significantly influences its reactivity and applications compared to simpler diamines.

特性

CAS番号 |

93761-33-2 |

|---|---|

分子式 |

C14H32N2 |

分子量 |

228.42 g/mol |

IUPAC名 |

N,N,N',N'-tetra(propan-2-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C14H32N2/c1-11(2)15(12(3)4)9-10-16(13(5)6)14(7)8/h11-14H,9-10H2,1-8H3 |

InChIキー |

MUESDKXVLSXRPO-UHFFFAOYSA-N |

SMILES |

CC(C)N(CCN(C(C)C)C(C)C)C(C)C |

正規SMILES |

CC(C)N(CCN(C(C)C)C(C)C)C(C)C |

他のCAS番号 |

93761-33-2 |

製品の起源 |

United States |

類似化合物との比較

Substituent Groups and Molecular Features

| Compound | Substituent Groups | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |

|---|---|---|---|---|

| N,N,N',N'-Tetraisopropyl-ethylenediamine | Four isopropyl groups | C₁₄H₃₂N₂ | 228.42* | High steric hindrance; tertiary amine sites |

| N,N,N',N'-Tetramethyl-ethylenediamine (TEMED) | Four methyl groups | C₆H₁₆N₂ | 116.21 | Low steric hindrance; liquid at room temp |

| Ethylenediamine-N,N,N',N'-tetraacetic acid (EDTA) | Four acetic acid groups | C₁₀H₁₆N₂O₈ | 292.24 | Chelating carboxylates; water-soluble |

| N,N-Diisopropylethylenediamine | Two isopropyl groups | C₈H₂₀N₂ | 144.26 | Moderate steric hindrance; primary amines |

| N,N,N',N'-Tetraethyl-ethylenediamine | Four ethyl groups | C₁₀H₂₄N₂ | 172.31 | Intermediate steric bulk; flexible backbone |

*Calculated based on molecular formula.

Key Observations :

- Steric Effects : Tetraisopropyl-ethylenediamine’s bulky isopropyl groups create significant steric hindrance, reducing nucleophilicity compared to TEMED or ethyl-substituted analogs .

- Solubility : EDTA’s carboxylic acid groups confer water solubility, whereas alkyl-substituted derivatives like TEMED and Tetraisopropyl-ethylenediamine are more lipophilic .

Physical Properties

| Compound | Physical State | Solubility | Melting Point (°C) |

|---|---|---|---|

| Tetraisopropyl-ethylenediamine | Liquid* | Organic solvents | Not reported |

| TEMED | Liquid | Organic solvents | -55 (bp: 121–124) |

| EDTA | Solid | Water, bases | 240 (decomposes) |

| N,N-Diisopropylethylenediamine | Liquid | Organic solvents | Not reported |

*Inferred from similar alkylated diamines.

Research and Industrial Relevance

- Crystallography : Hindered diamines like Tetraisopropyl-ethylenediamine may influence crystal packing, as seen in related compounds (e.g., discusses crystal structures of substituted ethylenediamines) .

- Catalysis : Bulky diamines enhance selectivity in asymmetric catalysis by stabilizing metal complexes .

- Environmental Impact : EDTA’s ecological toxicity (aquatic toxicity) contrasts with alkyl diamines’ lower environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。